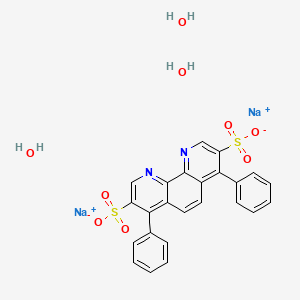
Bathophenanthrolinedisulfonic acid disodium salt trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bathophenanthrolinedisulfonic acid disodium salt trihydrate is a chemical compound with the empirical formula C24H14N2Na2O6S2 · 3H2O and a molecular weight of 590.53 g/mol . It is a derivative of bathophenanthroline, a well-known ligand in coordination chemistry. This compound is notable for its ability to form water-soluble complexes with various metal ions, making it useful in a range of scientific applications .
Méthodes De Préparation
Bathophenanthrolinedisulfonic acid disodium salt trihydrate is synthesized by sulfonating bathophenanthroline with chlorosulfonic acid (ClSO3H). The process involves adding 0.5 mL of iron-free ClSO3H to 100 g of bathophenanthroline and heating the mixture over a flame for 30 seconds. After cooling, 10 mL of pure distilled water is carefully added, and the mixture is warmed on a water bath with stirring until all solids dissolve . This method ensures the formation of the disulfonic acid derivative, which is then neutralized with sodium hydroxide to obtain the disodium salt form.
Analyse Des Réactions Chimiques
Bathophenanthrolinedisulfonic acid disodium salt trihydrate undergoes several types of chemical reactions, primarily due to its ability to chelate metal ions. Some of the key reactions include:
Complexation: It forms stable complexes with metal ions such as iron (Fe2+), palladium (Pd), and europium (Eu3+).
Oxidation: The compound can act as a ligand in catalytic oxidation reactions.
Reduction: It can also participate in redox reactions, where it acts as a ligand to stabilize metal ions in different oxidation states.
Applications De Recherche Scientifique
Bathophenanthrolinedisulfonic acid disodium salt trihydrate has a wide range of applications in scientific research:
Analytical Chemistry: It is widely used as a colorimetric reagent for the detection of iron in aqueous solutions.
Coordination Chemistry: The compound is used to prepare various metal complexes, such as anionic europium (III) disulfonated bathophenanthroline tris(dibenzoylmethanate) and ruthenium (II) tris(bathophenanthroline disulfonate).
Catalysis: Its complexes with palladium are used in catalytic oxidation reactions, such as the oxidation of 2-hexanol.
Biological Research: It acts as a metal chelator, inhibiting the transport of iron into chloroplasts by forming a complex with Fe2+.
Mécanisme D'action
The primary mechanism of action of bathophenanthrolinedisulfonic acid disodium salt trihydrate is its ability to chelate metal ions. By forming stable complexes with metal ions, it can inhibit their biological activity. For example, it forms a complex with Fe2+, making it unavailable to Fe2+ transporters and thereby inhibiting the transport of iron into chloroplasts . This chelation mechanism is crucial for its applications in analytical chemistry and biological research.
Comparaison Avec Des Composés Similaires
Bathophenanthrolinedisulfonic acid disodium salt trihydrate is unique due to its high solubility in water and its ability to form stable complexes with a variety of metal ions. Similar compounds include:
Phenanthroline: A parent compound that also forms complexes with metal ions but lacks the sulfonic acid groups, making it less soluble in water.
Bathophenanthroline: Similar to phenanthroline but with additional phenyl groups, enhancing its complexation ability.
Disodium bathocuproinedisulfonate: Another sulfonated derivative used for copper detection, but it is specific to Cu+ ions.
This compound stands out due to its versatility in forming complexes with multiple metal ions and its applications in various fields of research .
Propriétés
Formule moléculaire |
C24H20N2Na2O9S2 |
|---|---|
Poids moléculaire |
590.5 g/mol |
Nom IUPAC |
disodium;4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate;trihydrate |
InChI |
InChI=1S/C24H16N2O6S2.2Na.3H2O/c27-33(28,29)19-13-25-23-17(21(19)15-7-3-1-4-8-15)11-12-18-22(16-9-5-2-6-10-16)20(34(30,31)32)14-26-24(18)23;;;;;/h1-14H,(H,27,28,29)(H,30,31,32);;;3*1H2/q;2*+1;;;/p-2 |
Clé InChI |
GDVBFJDIFAFNGV-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=CC4=C(C(=CN=C4C3=NC=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C5=CC=CC=C5.O.O.O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-N-[(4-cyanophenyl)methyl]propanamide](/img/structure/B14777775.png)
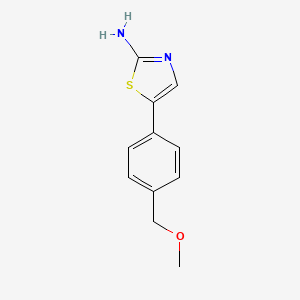
![2-Amino-N-(((S)-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-methylbutanamide](/img/structure/B14777787.png)

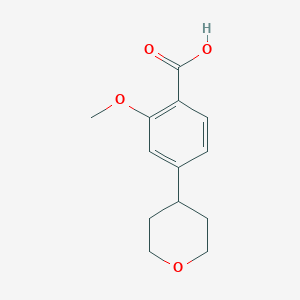
![7-Amino-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B14777806.png)
![(7aR)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B14777809.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]prop-2-enoic acid](/img/structure/B14777827.png)
![1-[3-(Methoxy-d3)phenyl]methanamine](/img/structure/B14777829.png)
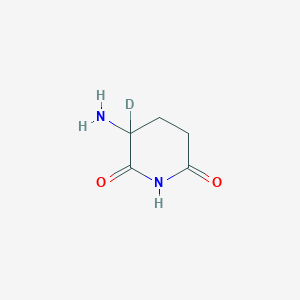
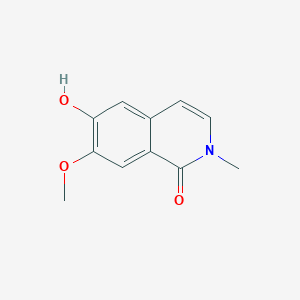
![23,28-ditert-butyl-4-N,4-N,9-N,9-N-tetraphenyl-13,19-diaza-1-boranonacyclo[16.12.1.12,6.119,26.07,12.014,31.020,25.013,33.030,32]tritriaconta-2,4,6(33),7(12),8,10,14,16,18(31),20(25),21,23,26(32),27,29-pentadecaene-4,9-diamine](/img/structure/B14777842.png)

